molecular formula C7H4F4O B114161 2-Fluoro-5-(trifluoromethyl)phenol CAS No. 141483-15-0

2-Fluoro-5-(trifluoromethyl)phenol

Cat. No. B114161
M. Wt: 180.1 g/mol
InChI Key: MCOSBFKOUQAIJS-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)phenol is an organic fluorinated building block . It has a linear formula of FC6H3(CF3)OH . The CAS Number is 141483-15-0 .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(trifluoromethyl)phenol consists of a phenol group with fluorine and trifluoromethyl substituents. The molecular weight is 180.0997 . The IUPAC Standard InChI is InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)phenol is a clear colorless to orange liquid . It has a density of 1.436 g/mL at 25 °C and a boiling point of 146 °C . The refractive index n20/D is 1.439 .

Scientific Research Applications

Biocatalytic Trifluoromethylation

  • Application : Introduction of trifluoromethyl group into unprotected phenols using a biocatalyst, laccase, and Langlois' or Baran's reagent. This method is beneficial for accessing trifluoromethyl-substituted phenols not achievable by classical methods (Simon et al., 2016).

Antibacterial Properties

  • Application : Investigation of 2-chloro-5-fluoro phenol as an antibacterial compound against various bacterial strains, using molecular docking studies to support its efficacy (Vidhya et al., 2020).

pH Sensitive Probes

  • Application : Development of pH-sensitive probes for biological applications, utilizing fluorinated o-aminophenol derivatives (Rhee et al., 1995).

Phenol Characterization

  • Application : Characterization of phenols using the reaction with fluoro-2,4-dinitrobenzene, ideal for spectrophotometric and colorimetric analyses (Lehmann, 1971).

Site-Selective Metalation

  • Application : Study on O-Methoxymethyl (MOM) protected fluorophenols and (trifluoromethyl)phenols for site-selective metalation reactions (Marzi et al., 2001).

Emission Spectra Studies

  • Application : Analysis of emission spectra of the cations of fluoro-substituted phenols in gaseous phase for understanding electronic transitions (Maier et al., 1980).

Synthesis of Fluorinated Naphthols

  • Application : Transition-metal-free protocol for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols (Hammann et al., 2014).

O-Trifluoromethylation of Phenols

  • Application : Synthesis of aryl trifluoromethyl ethers by combining O-carboxydifluoromethylation of phenols and subsequent decarboxylative fluorination (Zhou et al., 2016).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety pictograms associated with this compound are GHS02 and GHS07 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOSBFKOUQAIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333842
Record name 2-Fluoro-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)phenol

CAS RN

141483-15-0
Record name 2-Fluoro-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MD Bygd, KG Aukema, JE Richman… - Applied and …, 2022 - Am Soc Microbiol
The capacity to defluorinate polyfluorinated organic compounds is a rare phenotype in microbes but is increasingly considered important for maintaining the environment. New …
Number of citations: 6 journals.asm.org
MD Bygd - 2022 - search.proquest.com
Polyfluorinated compounds have become a popular topic in recent years for their widespread use and prominence as a pollutant in our environment. Their use in thousands of …
Number of citations: 2 search.proquest.com
S Liu - 2023 - pure.qub.ac.uk
Porous liquids are liquids with permanent porosity and have attracted much attention as novel materials because of their fluidity and rapid heat and mass transfer. Therefore, they have …
Number of citations: 0 pure.qub.ac.uk

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